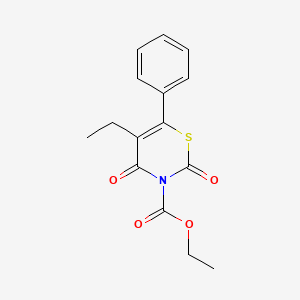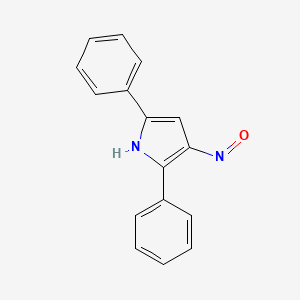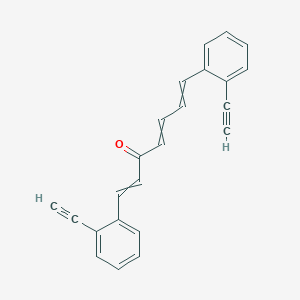
2H-1,3-Thiazine-3-carboxylic acid, 3,4,5,6-tetrahydro-2,4-dioxo-5-ethyl-6-phenyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Thiazine-3-carboxylic acid, 3,4,5,6-tetrahydro-2,4-dioxo-5-ethyl-6-phenyl-, ethyl ester is a complex organic compound that belongs to the thiazine family Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Thiazine-3-carboxylic acid, 3,4,5,6-tetrahydro-2,4-dioxo-5-ethyl-6-phenyl-, ethyl ester typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 2-aminothiophenol with ethyl acetoacetate in the presence of a base can lead to the formation of the thiazine ring . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,3-Thiazine-3-carboxylic acid, 3,4,5,6-tetrahydro-2,4-dioxo-5-ethyl-6-phenyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazine ring.
Applications De Recherche Scientifique
2H-1,3-Thiazine-3-carboxylic acid, 3,4,5,6-tetrahydro-2,4-dioxo-5-ethyl-6-phenyl-, ethyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2H-1,3-Thiazine-3-carboxylic acid, 3,4,5,6-tetrahydro-2,4-dioxo-5-ethyl-6-phenyl-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A simpler heterocyclic compound with a similar sulfur-nitrogen ring structure.
Thiadiazole: Contains an additional nitrogen atom in the ring, leading to different chemical properties.
Isoindole: Another heterocyclic compound with a different ring structure but similar applications.
Pyrazole: Contains nitrogen atoms in the ring and is used in various chemical and pharmaceutical applications.
Uniqueness
What sets 2H-1,3-Thiazine-3-carboxylic acid, 3,4,5,6-tetrahydro-2,4-dioxo-5-ethyl-6-phenyl-, ethyl ester apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in diverse scientific and industrial applications.
Propriétés
Numéro CAS |
74007-81-1 |
|---|---|
Formule moléculaire |
C15H15NO4S |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
ethyl 5-ethyl-2,4-dioxo-6-phenyl-1,3-thiazine-3-carboxylate |
InChI |
InChI=1S/C15H15NO4S/c1-3-11-12(10-8-6-5-7-9-10)21-15(19)16(13(11)17)14(18)20-4-2/h5-9H,3-4H2,1-2H3 |
Clé InChI |
BTHSXVKALBMZQT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(SC(=O)N(C1=O)C(=O)OCC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14450801.png)





![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)
![6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14450837.png)



![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester](/img/structure/B14450854.png)
![N-[[(E)-2-phenylethenyl]sulfonylamino]formamide](/img/structure/B14450859.png)

